Cas no 2408963-77-7 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- Z4135208890
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid
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- Inchi: 1S/C21H19F2NO4/c22-21(23,19(25)26)13-9-10-24(11-13)20(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26)
- InChI Key: DETIAIFQXRJYSD-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 591
- XLogP3: 3.9
- Topological Polar Surface Area: 66.8
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7494125-0.05g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 0.05g |
$347.0 | 2024-05-23 | |
| Enamine | EN300-7494125-0.1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 0.1g |
$518.0 | 2024-05-23 | |
| Enamine | EN300-7494125-0.25g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 0.25g |
$743.0 | 2024-05-23 | |
| Enamine | EN300-7494125-0.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 0.5g |
$1170.0 | 2024-05-23 | |
| Enamine | EN300-7494125-1.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 1.0g |
$1500.0 | 2024-05-23 | |
| Enamine | EN300-7494125-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 2.5g |
$2940.0 | 2024-05-23 | |
| Enamine | EN300-7494125-5.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 5.0g |
$4349.0 | 2024-05-23 | |
| Enamine | EN300-7494125-10.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 95% | 10.0g |
$6450.0 | 2024-05-23 | |
| 1PlusChem | 1P0287T9-50mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 90% | 50mg |
$491.00 | 2024-05-22 | |
| 1PlusChem | 1P0287T9-100mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid |
2408963-77-7 | 90% | 100mg |
$703.00 | 2024-05-22 |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid
Introduction to 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid (CAS No. 2408963-77-7)
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid, identified by its CAS number 2408963-77-7, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a fluorenylmethoxy carbonyl group and a difluoroacetic acid moiety contributes to its distinctive chemical properties, making it a promising candidate for further exploration in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with fluorine substituents. Fluorine atoms, when incorporated into drug candidates, can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoroacetic acid component in this compound is particularly noteworthy, as it has been shown to improve solubility and bioavailability, critical factors for successful drug candidates. This structural feature aligns with the growing trend of designing molecules that exhibit improved pharmacological properties.
The pyrrolidin-3-yl group is another key structural element that contributes to the compound's potential biological activity. Pyrrolidine derivatives are well-known for their role in various biological processes and have been extensively studied for their pharmacological effects. The modification of this scaffold with a fluorenylmethoxy carbonyl group introduces additional functionalization, which can fine-tune the compound's interactions with biological targets. This dual functionality makes the compound an intriguing subject for further investigation.
Recent studies have highlighted the importance of fluorene-based derivatives in medicinal chemistry. The fluorenylmethoxy carbonyl moiety not only enhances the molecular complexity but also provides a platform for further chemical modifications. These modifications can be tailored to optimize the compound's activity against specific biological targets. For instance, studies have shown that fluorene derivatives can exhibit potent effects on enzymes and receptors involved in disease pathways, making them valuable tools in drug discovery.
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid involves a multi-step process that requires precise control over reaction conditions. The introduction of the difluoroacetic acid group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These techniques not only improve efficiency but also enhance the overall quality of the final product.
From a computational chemistry perspective, the molecular structure of this compound has been subjected to extensive simulations to predict its behavior in biological systems. These simulations have provided valuable insights into the compound's binding interactions and potential mechanisms of action. For instance, molecular dynamics studies have revealed that the fluorenylmethoxy carbonyl group interacts favorably with specific amino acid residues in target proteins, suggesting its role in modulating biological activity.
The pharmacological potential of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid has prompted researchers to explore its effects on various disease models. Initial studies have demonstrated promising results in preclinical trials, indicating its potential as a therapeutic agent. These studies have focused on evaluating the compound's efficacy and safety profiles in vitro and in vivo. The results have been encouraging, suggesting that further development could lead to novel treatments for a range of conditions.
The development of new drugs is a complex process that involves multiple stages of research and testing. However, compounds like 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid offer hope by providing innovative starting points for drug discovery. By leveraging cutting-edge synthetic methods and computational tools, researchers can accelerate the development pipeline and bring new therapies to patients more quickly.
In conclusion, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid (CAS No. 2408963-77-7) is a remarkable compound with significant potential in medicinal chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of healthcare.
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